N-(2,4-Dichloro-6-methylphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea

Description

Chemical Identity and Nomenclature

Molecular Formula and Structural Features

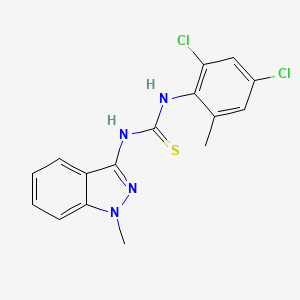

The compound has the molecular formula C₁₆H₁₄Cl₂N₄S , with a molecular weight of 365.27 g/mol . Its structure comprises:

- A 2,4-dichloro-6-methylphenyl group (C₇H₅Cl₂) attached to one nitrogen of the thiourea moiety.

- A 1-methyl-1H-indazol-3-yl group (C₈H₇N₂) linked to the second thiourea nitrogen.

- A thiourea bridge (–N–C(=S)–N–) connecting the two aromatic systems.

Table 1: Key Identifiers

Nomenclature and Stereochemical Considerations

The systematic name reflects the substitution pattern:

- 2,4-Dichloro-6-methylphenyl : Indicates chlorine atoms at positions 2 and 4, and a methyl group at position 6 on the benzene ring.

- 1-Methyl-1H-indazol-3-yl : Specifies a methyl group at position 1 of the indazole ring, with the nitrogen atoms at positions 1 and 2.

- Thiourea : Denotes the –NH–C(=S)–NH– linkage. The planar thiourea group allows for resonance stabilization, while the indazole and dichlorophenyl groups introduce steric bulk, influencing conformational flexibility.

Properties

IUPAC Name |

1-(2,4-dichloro-6-methylphenyl)-3-(1-methylindazol-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4S/c1-9-7-10(17)8-12(18)14(9)19-16(23)20-15-11-5-3-4-6-13(11)22(2)21-15/h3-8H,1-2H3,(H2,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAQCSCXHNXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=S)NC2=NN(C3=CC=CC=C32)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dichloro-6-methylphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea is a synthetic compound characterized by its unique molecular structure, which includes a thiourea moiety and indazole derivatives. Its molecular formula is C16H14Cl2N4S, with a molecular weight of 365.3 g/mol. This compound has garnered attention in biological research due to its potential therapeutic applications.

Anticancer Activity

Indazole-containing compounds have been extensively researched for their anticancer properties. The structure of this compound suggests potential activity against cancer cell lines. A review highlighted that indazole derivatives can inhibit various kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor) and ERK (Extracellular signal-regulated kinase), with some compounds showing IC50 values in the low nanomolar range .

The biological activity of thiourea derivatives often involves interaction with specific biological targets. For instance, the indazole moiety can participate in hydrogen bonding and π-stacking interactions with target proteins, enhancing the compound's binding affinity. This mechanism is crucial for the inhibition of enzymes and receptors involved in disease pathways.

Case Study 1: Antimicrobial Activity

In a study focusing on antimicrobial agents derived from thioureas, several compounds exhibited potent activity against multidrug-resistant strains of bacteria. The most effective compounds showed MIC values as low as 32 µg/mL against Staphylococcus aureus, indicating a promising avenue for the development of new antimicrobial therapies .

Case Study 2: Anticancer Activity

Another investigation into indazole derivatives revealed their capacity to inhibit tumor growth in various cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 to 100 nM in different assays targeting FGFR and ERK pathways .

Data Table: Biological Activities of Related Thiourea Compounds

| Compound Name | Activity Type | Target/Pathway | IC50/MIC Values |

|---|---|---|---|

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Antimicrobial | Various bacterial strains | MIC = 32 µg/mL (S. aureus) |

| Indazole Derivative A | Anticancer | FGFR/ERK pathways | IC50 = 25 nM |

| Indazole Derivative B | Anticancer | FGFR/ERK pathways | IC50 = 69 nM |

Scientific Research Applications

Pharmaceutical Applications

N-(2,4-Dichloro-6-methylphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea has been investigated for its potential therapeutic properties. Some notable areas include:

- Anticancer Activity : Research has indicated that thiourea derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the indazole moiety is hypothesized to enhance this activity through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. Studies suggest that modifications to the thiourea structure can lead to enhanced efficacy against bacterial and fungal strains.

Agrochemical Applications

The compound's structural characteristics may also lend themselves to applications in agrochemicals:

- Pesticidal Activity : Thiourea derivatives are known for their potential use as herbicides and fungicides. Preliminary studies suggest that this compound could inhibit specific plant pathogens or pests.

Material Science

In material science, the compound could be explored for its properties in:

- Polymer Chemistry : Thioureas can act as cross-linking agents or modifiers in polymer formulations, potentially enhancing mechanical properties or thermal stability.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the cytotoxic effects of various thiourea derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition in breast and lung cancer cells, suggesting a pathway for further development into anticancer therapeutics.

Case Study 2: Agricultural Efficacy

Research conducted on the herbicidal activity of thioureas revealed that certain derivatives significantly reduced weed biomass in controlled experiments. The specific application of this compound demonstrated effective inhibition of common agricultural weeds without adversely affecting crop yield.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Structural and Electronic Features

- Indazole vs. Quinazolinone Moieties: The 1-methylindazole group in the target compound may confer stronger π-π stacking interactions in biological targets compared to the quinazolinone system in compound 14.

- Bulkier Substituents : Diafenthiuron’s 2,6-diisopropyl groups increase steric hindrance, likely enhancing persistence in environmental applications but reducing solubility—a trade-off absent in the target compound.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Chlorine atoms at the 2- and 4-positions on the phenyl ring are critical for bioactivity, as seen in and .

- Thermodynamic Stability : Intramolecular hydrogen bonding (N–H⋯S/O), as observed in ’s crystal structure, likely stabilizes the thiourea core in the target compound.

- Environmental Impact : The methyl group on the phenyl ring may reduce bioaccumulation risks compared to tert-butyl or isopropyl substituents in diafenthiuron.

Preparation Methods

Preparation of Isothiocyanates

Isothiocyanates can be prepared from the corresponding amines by reacting them with thiophosgene (CSCl2) in the presence of a base. However, due to the hazardous nature of thiophosgene, alternative methods involving safer reagents are often preferred.

Reaction Conditions

The reaction between an isothiocyanate and an amine typically proceeds under mild conditions. The choice of solvent and temperature can influence the yield and purity of the product. Commonly, the reaction is carried out at room temperature or slightly elevated temperatures.

Analysis and Characterization

After synthesis, the compound should be purified and characterized using various analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, HPLC (High-Performance Liquid Chromatography), and mass spectrometry to confirm its structure and purity.

NMR Spectroscopy

NMR spectroscopy can provide detailed information about the molecular structure, including the presence of specific functional groups and the connectivity of atoms.

HPLC

HPLC is used to assess the purity of the compound by separating it from potential impurities based on differences in their affinities for the stationary phase.

Mass Spectrometry

Mass spectrometry helps in confirming the molecular weight and formula of the compound.

Data Table: General Thiourea Synthesis Conditions

| Reaction Components | Solvent | Temperature | Yield |

|---|---|---|---|

| Isothiocyanate + Amine | THF, DCM | Room Temp. | Variable |

| Elevated Temp. |

Note : Specific conditions may vary based on the substituents and the desired outcome.

Q & A

Q. What are the established synthetic routes for N-(2,4-Dichloro-6-methylphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea, and how can reaction conditions be optimized?

Thiourea derivatives are typically synthesized via condensation of isothiocyanates with amines. For this compound, 2,4-dichloro-6-methylphenyl isothiocyanate could react with 1-methyl-1H-indazol-3-amine under inert conditions (e.g., acetone or THF, 0–25°C). Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and time. Evidence from analogous syntheses suggests yields >80% are achievable with strict anhydrous conditions and acid quenching .

Q. How can purity and structural integrity be validated post-synthesis?

Characterization requires a multi-technique approach:

- LC-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M–H]⁻).

- 1H/13C NMR to verify substituent positions (e.g., aromatic protons in indazole and dichlorophenyl groups).

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- FT-IR for thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

Q. What purification methods are effective for thiourea derivatives with low solubility?

Recrystallization using mixed solvents (e.g., methanol/dichloromethane) is preferred. If solubility is poor, column chromatography with silica gel and a gradient of ethyl acetate/hexane can resolve impurities. For thermally stable compounds, sublimation under reduced pressure may be applicable .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation?

SC-XRD using SHELX or WinGX software can determine bond lengths, angles, and torsional strain. For thioureas, intramolecular H-bonding (e.g., N–H⋯S) and planarity between thiocarbonyl and aryl groups are critical. Data collection at low temperature (100 K) reduces thermal motion artifacts. Refinement should include anisotropic displacement parameters for non-H atoms .

Q. What strategies address contradictory bioactivity results in enzyme inhibition studies?

Discrepancies may arise from assay conditions (pH, ionic strength) or competitive vs. non-competitive inhibition mechanisms. Use Lineweaver-Burk plots to identify inhibition type. For example, thioureas like N-(n-butyl)-N'-triazolyl derivatives exhibit mixed inhibition kinetics with ascorbate, reversible by Cu²⁺, suggesting metal-binding interference .

Q. How can DFT calculations enhance understanding of thiourea reactivity?

Density functional theory (e.g., B3LYP/6-311+G**) models electron density distribution, HOMO-LUMO gaps, and transition states. For Pd(II)-thiourea complexes, DFT predicts ligand substitution kinetics (e.g., thiourea nucleophiles displacing chloride) and correlates with experimental rate constants .

Q. What crystallographic software tools are recommended for structure-property relationships?

Q. How do substituents (e.g., chloro, methyl) impact biological activity?

Chlorine atoms enhance lipophilicity and membrane permeability, while methyl groups on indazole may sterically hinder target binding. Structure-activity relationship (SAR) studies require systematic variation:

- Replace Cl with F or Br to assess electronegativity effects.

- Synthesize des-methyl analogs to evaluate steric contributions. Bioassays against relevant targets (e.g., HIV RT, fungal pathogens) should use standardized MIC/IC50 protocols .

Methodological Tables

Table 1. Key Crystallographic Parameters for Thiourea Derivatives

Table 2. Common Pitfalls in Thiourea Synthesis

| Issue | Resolution | Evidence Source |

|---|---|---|

| Low yield | Anhydrous conditions | |

| Byproduct formation | Acid quenching step | |

| Poor crystallization | Mixed solvent systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.